molecular formula C7H5F2NO2 B594750 Methyl 3,6-difluoropicolinate CAS No. 1214336-10-3

Methyl 3,6-difluoropicolinate

Cat. No.: B594750
CAS No.: 1214336-10-3
M. Wt: 173.119
InChI Key: ZFVANDMZFUYMKM-UHFFFAOYSA-N
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Description

Methyl 3,6-difluoropicolinate, also known as methyl 3,6-difluoro-2-pyridinecarboxylate, is an organic compound with the molecular formula C7H5F2NO2. It is a derivative of picolinic acid, where the hydrogen atoms at positions 3 and 6 on the pyridine ring are replaced by fluorine atoms. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3,6-difluoropicolinate can be synthesized through several methods. One common approach involves the reaction of 3,6-difluoropyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The compound is often produced in large quantities for use in the synthesis of active pharmaceutical ingredients and agrochemical products .

Chemical Reactions Analysis

Types of Reactions: Methyl 3,6-difluoropicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Substituted picolinates with various functional groups.

    Hydrolysis: 3,6-difluoropicolinic acid.

    Reduction: 3,6-difluoropicolinyl alcohol.

Scientific Research Applications

Methyl 3,6-difluoropicolinate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the development of enzyme inhibitors and receptor modulators.

    Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.

    Industry: this compound is utilized in the production of herbicides, fungicides, and insecticides.

Mechanism of Action

The mechanism of action of methyl 3,6-difluoropicolinate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The fluorine atoms enhance the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation. The molecular targets and pathways involved vary based on the specific drug or agrochemical synthesized from this intermediate.

Comparison with Similar Compounds

Uniqueness: Methyl 3,6-difluoropicolinate is unique due to the specific positioning of fluorine atoms, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable intermediate in the synthesis of specialized compounds .

Properties

IUPAC Name

methyl 3,6-difluoropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVANDMZFUYMKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673213
Record name Methyl 3,6-difluoropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214336-10-3
Record name Methyl 3,6-difluoropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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